Time-Dependent Enzyme Inhibition: dFDAP vs. dFAdo
Porter et al. demonstrated that dFDAP (the target compound) acts as a time‑dependent inhibitor of nucleoside 2‑deoxyribosyltransferase from Lactobacillus leichmannii, forming a rapidly reversible primary complex (Kd = 140 µM) that isomerizes to a tight secondary complex with a first‑order rate constant of 0.2 min⁻¹. In stark contrast, the 6‑amino‑9‑(2′‑deoxy‑2′‑fluoro‑β‑D‑arabinofuranosyl)‑9H‑purine analogue (dFAdo; the nucleoside form of fludarabine) was not an inhibitor but was instead identified as a product of enzyme reactivation when the dFDAP‑inhibited enzyme was treated with adenine [1]. The dFDAP‑inhibited enzyme recovered less than 5 % of its activity after one week at 5 °C, whereas treatment with 600 µM adenine restored over 70 % of the lost activity [1].
| Evidence Dimension | Enzyme inhibition potency and mechanism |
|---|---|
| Target Compound Data | Kd (primary complex) = 140 µM; isomerization k = 0.2 min⁻¹; <5 % spontaneous reactivation after 1 week at 5 °C |
| Comparator Or Baseline | dFAdo (6-amino analogue; fludarabine nucleoside): no inhibition observed; identified as reactivation product |
| Quantified Difference | Qualitative mechanistic switch: dFDAP is a time‑dependent inactivator; dFAdo is a substrate/product, not an inhibitor |
| Conditions | Lactobacillus leichmannii nucleoside 2‑deoxyribosyltransferase; 5 °C storage; reactivation with 600 µM adenine |
Why This Matters
Researchers studying nucleoside 2‑deoxyribosyltransferase or seeking a covalent probe for this enzyme class require dFDAP specifically; the fludarabine‑family analogue dFAdo is functionally inactive in this system.
- [1] Porter DJT, Merrill BM, Short SA. Identification of the active site nucleophile in nucleoside 2-deoxyribosyltransferase as glutamic acid 98. J Biol Chem. 1995;270(26):15551-15556. doi:10.1074/jbc.270.26.15551 View Source
